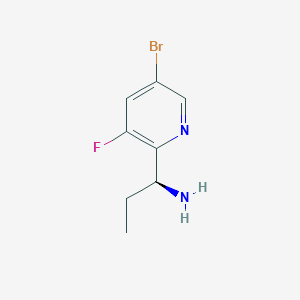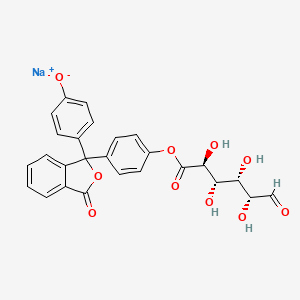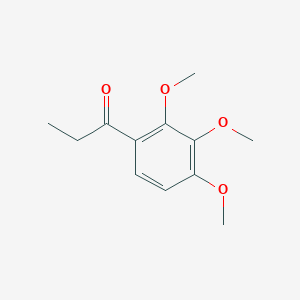
(S)-Methyl 2-amino-3-(2-fluoro-3-hydroxyphenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Methyl 2-amino-3-(2-fluoro-3-hydroxyphenyl)propanoate is a chiral compound with significant interest in various scientific fields. It is a derivative of phenylalanine, an essential amino acid, and contains a fluorine atom and a hydroxyl group on the aromatic ring, which can influence its chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-amino-3-(2-fluoro-3-hydroxyphenyl)propanoate typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as (S)-phenylalanine.
Fluorination: Introduction of the fluorine atom at the desired position on the aromatic ring. This can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Hydroxylation: Introduction of the hydroxyl group, which can be done using hydroxylating agents like m-chloroperbenzoic acid (m-CPBA).
Esterification: Conversion of the carboxylic acid group to a methyl ester using reagents like methanol and sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Methyl 2-amino-3-(2-fluoro-3-hydroxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and m-CPBA.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(S)-Methyl 2-amino-3-(2-fluoro-3-hydroxyphenyl)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (S)-Methyl 2-amino-3-(2-fluoro-3-hydroxyphenyl)propanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and transporters.
Pathways Involved: Signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
(S)-Methyl 2-amino-3-(2-chloro-3-hydroxyphenyl)propanoate: Similar structure but with a chlorine atom instead of fluorine.
(S)-Methyl 2-amino-3-(2-bromo-3-hydroxyphenyl)propanoate: Similar structure but with a bromine atom instead of fluorine.
(S)-Methyl 2-amino-3-(2-iodo-3-hydroxyphenyl)propanoate: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (S)-Methyl 2-amino-3-(2-fluoro-3-hydroxyphenyl)propanoate imparts unique properties such as increased metabolic stability, altered electronic effects, and potential for specific interactions with biological targets, making it distinct from its halogenated analogs.
Propiedades
Fórmula molecular |
C10H12FNO3 |
|---|---|
Peso molecular |
213.21 g/mol |
Nombre IUPAC |
methyl (2S)-2-amino-3-(2-fluoro-3-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C10H12FNO3/c1-15-10(14)7(12)5-6-3-2-4-8(13)9(6)11/h2-4,7,13H,5,12H2,1H3/t7-/m0/s1 |
Clave InChI |
ULFJILMXAYOUAX-ZETCQYMHSA-N |
SMILES isomérico |
COC(=O)[C@H](CC1=C(C(=CC=C1)O)F)N |
SMILES canónico |
COC(=O)C(CC1=C(C(=CC=C1)O)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



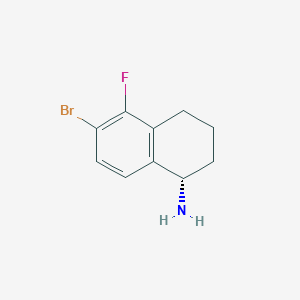
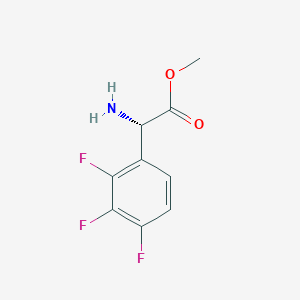

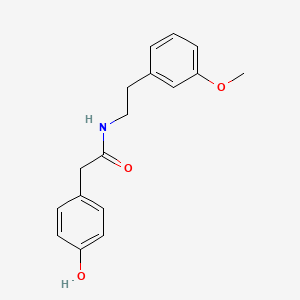
![6-Iodo-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B13040934.png)
![7-Bromo-3-(methoxymethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13040941.png)
